1-(Isoxazol-5-yl)ethanaminedihydrochloride
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Overview
Description
1-(Isoxazol-5-yl)ethanaminedihydrochloride is a chemical compound with the molecular formula C5H9Cl2N2O. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . This compound is of particular interest due to its unique structure, which includes an isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
One common synthetic route involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts, although metal-free methods are also available . Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(Isoxazol-5-yl)ethanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Isoxazol-5-yl)ethanaminedihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Isoxazol-5-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Isoxazol-5-yl)ethanaminedihydrochloride can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole: Known for its analgesic and anti-inflammatory properties.
3,5-Dimethylisoxazole: Studied for its antimicrobial and antiviral activities.
Isoxazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differ from those of other isoxazole derivatives .
Properties
Molecular Formula |
C5H10Cl2N2O |
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Molecular Weight |
185.05 g/mol |
IUPAC Name |
1-(1,2-oxazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4(6)5-2-3-7-8-5;;/h2-4H,6H2,1H3;2*1H |
InChI Key |
DALCLLRIBPOFFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NO1)N.Cl.Cl |
Origin of Product |
United States |
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